molecular formula C22H25N5O B5675916 3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine

3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine

Cat. No. B5675916
M. Wt: 375.5 g/mol
InChI Key: RHYMHKCKOBXOOK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds known for their versatile applications in medicinal chemistry and material science due to their unique structural and electronic properties. Their synthesis, molecular structure, and properties have been extensively studied to explore their potential applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and related derivatives often involves Cu-catalyzed or metal-free three-component reactions, which allow for the formation of C-N, C-O, and C-S bonds under oxidative conditions or via elemental sulfur mediation. These methods demonstrate broad substrate scope, good functional group tolerance, and the ability to produce diversified products efficiently (Rao, Mai, & Song, 2017); (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines, such as the crystal structure of related compounds, reveals that these molecules can crystallize in specific space groups with well-defined geometries. The orientation of substituents and ring systems significantly influences the overall molecular conformation and intermolecular interactions, as demonstrated by X-ray crystallography studies (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including nucleophilic substitutions, hydrogenations, and oxidative conditions that lead to the formation of novel compounds. These reactions are pivotal for modifying the chemical structure and introducing functional groups that can alter the chemical properties for specific applications (Fussell, Luan, Peach, & Scotney, 2012).

properties

IUPAC Name

3-pyridin-3-yl-1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-21(6-5-18-3-1-9-24-15-18)26-13-2-4-20(17-26)22-25-12-14-27(22)16-19-7-10-23-11-8-19/h1,3,7-12,14-15,20H,2,4-6,13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMHKCKOBXOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CN=CC=C2)C3=NC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine

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